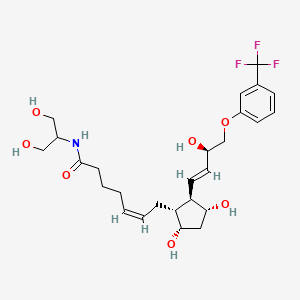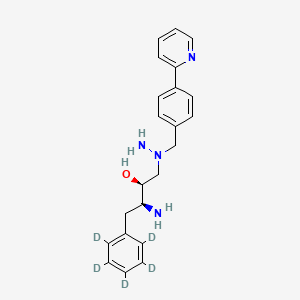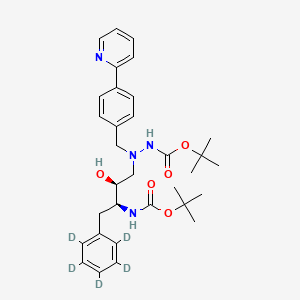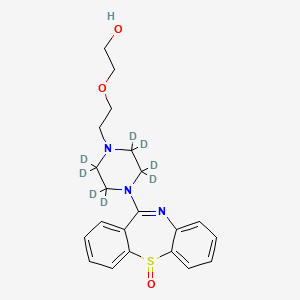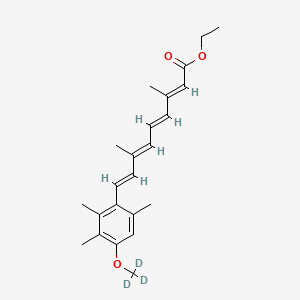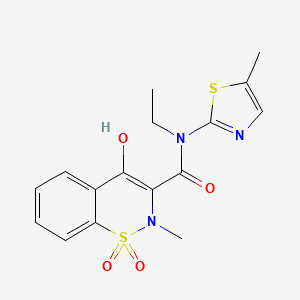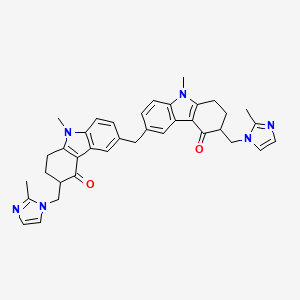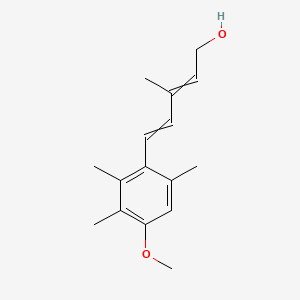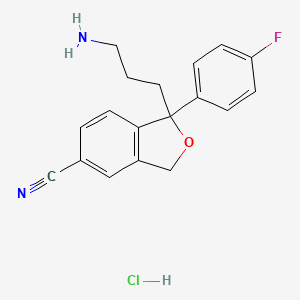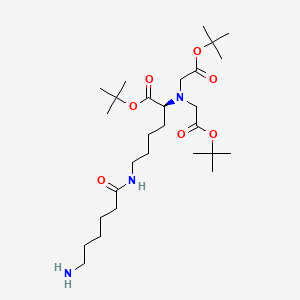
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves the reaction of aminocaproic acid with nitrilotriacetic acid and tert-butyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired ester . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
化学反应分析
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dimethyl sulfoxide, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is widely used in scientific research due to its metal chelating properties. It is utilized in:
Chemistry: As a chelating agent in various analytical and preparative procedures.
Biology: In studies involving metal ion interactions and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, particularly in inhibiting fibrinolysis.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its ability to bind metal ions, thereby inhibiting their catalytic activity. This chelation process can interfere with various biochemical pathways, including those involving metalloproteins and metalloenzymes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for many biological processes.
相似化合物的比较
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its specific structure and chelating properties. Similar compounds include:
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with a different structure and binding affinity.
Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer functional groups compared to this compound.
These compounds differ in their chemical structure, binding affinity, and specific applications, making this compound a unique and valuable tool in research and industry.
属性
IUPAC Name |
tert-butyl (2S)-6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQRIMZKEURTGL-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652427 |
Source


|
| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218921-96-0 |
Source


|
| Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
